While the provided abstracts do not provide details on the specific synthesis methods for N-Cyclopropyl-2-{4-[(methylsulfonyl)amino]phenoxy}nicotinamide, similar compounds have been synthesized using multi-step organic synthesis procedures. [, , , , ] These procedures typically involve reacting a nicotinamide derivative with a substituted phenoxy compound, followed by the introduction of the N-cyclopropyl and methylsulfonyl moieties. [, , , , ] Detailed synthesis protocols would require consulting full research articles or patents specifically focusing on this compound.
The molecular structure of N-Cyclopropyl-2-{4-[(methylsulfonyl)amino]phenoxy}nicotinamide has been confirmed by X-ray crystallography in a co-crystal structure with PERK. [] This structure provides valuable insights into the specific interactions between the inhibitor and its target protein, highlighting key binding residues and structural features crucial for its inhibitory activity.
N-Cyclopropyl-2-{4-[(methylsulfonyl)amino]phenoxy}nicotinamide acts as a potent and selective inhibitor of PERK. [] It binds to the ATP-binding pocket of PERK, thereby blocking the phosphorylation of its downstream substrate, eukaryotic initiation factor 2 alpha (eIF2α). [] This inhibition of eIF2α phosphorylation disrupts the PERK-mediated translational attenuation, a key mechanism in the UPR aimed at alleviating ER stress. [] By modulating PERK activity, N-Cyclopropyl-2-{4-[(methylsulfonyl)amino]phenoxy}nicotinamide provides a means to investigate the therapeutic potential of targeting the UPR in various disease conditions.
N-Cyclopropyl-2-{4-[(methylsulfonyl)amino]phenoxy}nicotinamide is primarily employed in scientific research as a tool to study the PERK pathway and its role in various cellular processes and disease models. [] It has been used in in vitro studies to investigate the effects of PERK inhibition on cell signaling, protein synthesis, and cell survival under conditions of ER stress. [] Moreover, N-Cyclopropyl-2-{4-[(methylsulfonyl)amino]phenoxy}nicotinamide can be utilized to assess the therapeutic potential of targeting PERK in preclinical models of diseases associated with ER stress, such as cancer, diabetes, and neurodegenerative disorders. []
CAS No.: 20298-86-6
CAS No.: 14681-59-5
CAS No.: 18097-67-1
CAS No.: 11104-44-2